molecular formula C17H18N2O5 B2451537 2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide CAS No. 790232-26-7

2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2451537
CAS No.: 790232-26-7
M. Wt: 330.34
InChI Key: MFAVAKPAEKHETJ-UHFFFAOYSA-N
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Description

The compound “2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide” has a molecular weight of 330.34 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-{4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide . The InChI code is 1S/C17H18N2O5/c1-22-14-6-4-13(5-7-14)19-17(20)11-24-15-8-3-12(10-18-21)9-16(15)23-2/h3-9H,10-11H2,1-2H3,(H,19,20) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties are not available in the search results.

Scientific Research Applications

  • PET Imaging and Brain Research : A derivative of the compound, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, has been explored as a PET imaging probe for 5-HT2A receptors. However, it was found to be unsuitable for this purpose due to lack of tracer retention or specific binding in brain regions (Prabhakaran et al., 2006).

  • Hypoglycemic Activity : Novel derivatives of the compound have shown significant hypoglycemic activity in animal models, indicating potential applications in diabetes treatment (Nikaljea et al., 2012).

  • Anticonvulsant Properties : The crystal structure of related compounds suggests potential for anticonvulsant activities, drawing parallels with phenytoin, a well-known anticonvulsant (Camerman et al., 2005).

  • Chemical Synthesis and Modification : Various studies have focused on the synthesis and chemical modification of related compounds, which are important for developing new pharmacological agents (Darling & Chen, 1978), (Yonghong, 2009).

  • Catalytic Hydrogenation in Dye Production : The compound's derivatives are used as intermediates in the production of azo disperse dyes, highlighting its role in the chemical industry (Qun-feng, 2008).

  • Polymer Synthesis with Pharmacological Activity : Its derivatives have been used in the synthesis of polymers with pharmacological activity, indicating its versatility in materials science (Román & Gallardo, 1992).

  • Corrosion Inhibition : Certain derivatives have shown effectiveness as corrosion inhibitors, offering potential applications in industrial maintenance (Nasser & Sathiq, 2017).

  • Carcinogenicity Studies : Studies have been conducted to understand the carcinogenic properties of related compounds, which is crucial for assessing their safety (Gutmann et al., 1968).

  • Development of β3-Adrenergic Receptor Agonists : Derivatives have been evaluated as potential β3-adrenergic receptor agonists for treating obesity and diabetes (Maruyama et al., 2012).

  • Pharmacological Characterization in Psychosis Treatment : One derivative, AC-90179, has been characterized for its potential in treating psychosis due to its selective serotonin 2A receptor inverse agonist properties (Vanover et al., 2004).

  • Antimicrobial Activity : Some novel derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing promise in this field (Debnath & Ganguly, 2015).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

2-[4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-22-14-6-4-13(5-7-14)19-17(20)11-24-15-8-3-12(10-18-21)9-16(15)23-2/h3-10,21H,11H2,1-2H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAVAKPAEKHETJ-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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